molecular formula C16H18N2O3 B3072132 N-(5-Amino-2-methoxyphenyl)-4-ethoxybenzamide CAS No. 1016534-44-3

N-(5-Amino-2-methoxyphenyl)-4-ethoxybenzamide

Cat. No. B3072132
CAS RN: 1016534-44-3
M. Wt: 286.33 g/mol
InChI Key: YMTSIBMOEGVHPD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-ethoxybenzamide, also known as N-AMPEB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, and has been explored as a tool in laboratory experiments.

Scientific Research Applications

Electrochemical Properties and Antioxidant Activity Amino-substituted benzamide derivatives, including compounds similar to "N-(5-Amino-2-methoxyphenyl)-4-ethoxybenzamide," are studied for their antioxidant activity through electrochemical oxidation mechanisms. These studies provide insights into their capacity to act as powerful antioxidants by scavenging free radicals, essential for designing new therapeutic agents targeting oxidative stress-related diseases (Jovanović et al., 2020).

Pharmacological and Biological Applications Research on benzamide derivatives often explores their pharmacological properties, such as antiemetic, analgesic, and antiviral activities. For instance, compounds with structural similarities have been investigated for their COX-1 inhibitory and analgesic activities, highlighting their potential as novel analgesic agents without significant side effects (Fukai et al., 2011). Another study focused on the antiviral activity of N-phenylbenzamide derivatives against Enterovirus 71, identifying compounds with low cytotoxicity and promising antiviral properties (Ji et al., 2013).

Molecular Structure and Material Science Applications The molecular structure of benzamide derivatives is also a key area of research, contributing to the understanding of intermolecular interactions. These studies are crucial for designing materials with specific optical or electronic properties. For example, the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide were determined through X-ray diffraction and DFT calculations, providing valuable information for materials science applications (Karabulut et al., 2014).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-13-7-4-11(5-8-13)16(19)18-14-10-12(17)6-9-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTSIBMOEGVHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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